molecular formula C9H13Li B146306 Lithium n-butylcyclopentadienide CAS No. 135630-43-2

Lithium n-butylcyclopentadienide

Cat. No.: B146306
CAS No.: 135630-43-2
M. Wt: 128.2 g/mol
InChI Key: SKUSBQRVKWQOBB-UHFFFAOYSA-N
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Description

Lithium n-butylcyclopentadienide is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadienide, where the hydrogen atom on the cyclopentadienyl ring is replaced by a butyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium n-butylcyclopentadienide can be synthesized through several methods:

    Deprotonation of n-butylcyclopentadiene: This involves the reaction of n-butylcyclopentadiene with a strong base such as butyllithium in a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to prevent side reactions.

    Reduction of n-butylcyclopentadiene: This method involves the reduction of n-butylcyclopentadiene using lithium metal in the presence of a suitable solvent. The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the deprotonation method. The process is carried out in specialized reactors that allow for precise control of temperature and reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium n-butylcyclopentadienide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.

    Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.

    Complexation Reactions: It can form complexes with transition metals, which are useful in the synthesis of organometallic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include halides, carbonyl compounds, and other electrophiles.

    Solvents: Typical solvents include THF, diethyl ether, and hexane.

    Temperature: Reactions are often carried out at low temperatures to control reactivity and prevent side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted cyclopentadienyl compounds, addition products with alkenes and alkynes, and organometallic complexes.

Scientific Research Applications

Lithium n-butylcyclopentadienide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic and organometallic compounds. Its ability to form complexes with transition metals makes it valuable in the preparation of catalysts and other coordination compounds.

    Biology: While its direct applications in biology are limited, derivatives of this compound are used in the synthesis of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium n-butylcyclopentadienide involves its ability to act as a nucleophile and form complexes with electrophiles. The lithium atom in the compound is highly reactive and can coordinate with various substrates, facilitating the formation of new chemical bonds. The cyclopentadienyl ring provides stability to the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Lithium cyclopentadienide: Similar in structure but lacks the butyl group, making it less sterically hindered and more reactive.

    Lithium tert-butylcyclopentadienide: Contains a tert-butyl group instead of an n-butyl group, which affects its reactivity and steric properties.

    Sodium cyclopentadienide: Similar in reactivity but uses sodium instead of lithium, which can affect the solubility and reactivity of the compound.

Uniqueness

Lithium n-butylcyclopentadienide is unique due to the presence of the n-butyl group, which provides steric hindrance and affects its reactivity compared to other cyclopentadienide derivatives. This makes it useful in specific applications where controlled reactivity is desired.

Properties

IUPAC Name

lithium;5-butylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13.Li/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUSBQRVKWQOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCC[C-]1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135630-43-2
Record name Lithium n-butylcyclopentadienide
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